2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid
Description
Significance of the Indole (B1671886) Scaffold in Academic Chemical Research
The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netmdpi.com Its prevalence in a vast number of natural products, alkaloids, and pharmaceuticals underscores its versatile nature. nih.govresearchgate.net Many compounds containing the indole moiety exhibit a wide spectrum of biological activities, making them a focal point for extensive research. mdpi.comnih.gov
The structural versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to modulate the biological and physicochemical properties of the resulting derivatives. mdpi.com This adaptability has led to the development of numerous indole-based drugs approved for treating a variety of conditions, including cancer, infections, and neurological disorders. mdpi.comnih.govnih.gov Researchers are continually exploring novel synthetic methods to create diverse indole derivatives for screening in various therapeutic areas. researchgate.netresearchgate.net The indole nucleus is a core component in many tubulin polymerization inhibitors, which are significant in anticancer therapy. nih.gov
Overview of Halogenated and N-Functionalized Indole Derivatives in Research Contexts
The introduction of substituents, such as halogens and N-functional groups, onto the indole scaffold is a common strategy in chemical research to create novel compounds with enhanced or specific properties.
Halogenated Indole Derivatives: The incorporation of halogen atoms (F, Cl, Br, I) into the indole ring can profoundly influence a molecule's biological activity and physicochemical properties, such as lipophilicity and metabolic stability. frontiersin.org Bromination, in particular, has been shown to significantly increase the biological potency of many natural products. nih.gov Marine organisms are a rich source of halogenated indole alkaloids with diverse biological activities. nih.govresearchgate.net For instance, structure-activity relationship studies of marine alkaloids like meridianins have shown that bromine substitution on the indole ring is crucial for their kinase inhibitory activity. nih.gov Synthetic methods for the selective halogenation of indoles are of great interest as they provide building blocks for organic synthesis and the creation of new drug candidates. mdpi.comfrontiersin.org
N-Functionalized Indole Derivatives: The nitrogen atom of the indole ring is a key site for chemical modification. nih.gov Alkylation or acylation at the N1 position introduces a variety of functional groups that can alter the molecule's steric and electronic properties, as well as its ability to form hydrogen bonds. mdpi.com The introduction of an acetic acid moiety, as seen in the title compound, creates an N-alkylated indole derivative. This type of functionalization is used to synthesize compounds for various applications, including the development of inhibitors for specific enzymes. nih.gov For example, indole-N-acetic acid derivatives have been explored as building blocks in the synthesis of potential therapeutic agents. nih.gov The functionalization at the nitrogen atom is a pivotal aspect of modern organic synthesis to access a wide array of bioactive derivatives. researchgate.net
Research Context and Scope for 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid within the Indole Chemical Space
The specific compound, this compound, integrates several structural features that place it within a specific and relevant area of chemical research. While direct and extensive studies on this exact molecule are not widely published, its structure suggests a role as a synthetic intermediate or a candidate for biological screening.
The key structural components and their research implications are:
2-Methyl-1H-indole Core: The methyl group at the C2 position can influence the electronic properties and steric accessibility of the indole ring.
3-Bromo Substitution: The bromine atom at the C3 position makes the compound a halogenated indole. This position is often reactive and the bromine can serve as a leaving group for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity. mdpi.com The presence of bromine is also a known feature in many bioactive indoles. nih.gov
N-Acetic Acid Group: The N-acetic acid moiety classifies the molecule as an N-functionalized indole. This acidic group can participate in hydrogen bonding and salt formation, which can be critical for interactions with biological targets like enzymes or receptors. vulcanchem.com This functional group is a common feature in the design of molecules intended for biological assays.
Properties
IUPAC Name |
2-(3-bromo-2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-11(12)8-4-2-3-5-9(8)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPGTYCGBTATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the indole (B1671886) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet, and the methyl protons at the 2-position of the indole ring would also present as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (around δ 170-180 ppm). The chemical shifts of the aromatic carbons would confirm the substitution on the indole ring.
Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations.
A study on 4-bromo-N,N,1-trimethyl-1H-indole-3-carboxamide, a related bromoindole derivative, reported detailed ¹H and ¹³C NMR data which allowed for the full assignment of its structure. acs.org For instance, the aromatic protons were observed between δ 7.10 and 7.32 ppm, and the various methyl groups showed distinct singlets. acs.org
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | Multiplet |
| CH₂ | ~5.0 | Singlet |
| CH₃ | ~2.4 | Singlet |
| COOH | >10.0 | Broad Singlet |
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| Aromatic-C | 100 - 140 |
| C-Br | ~95 |
| CH₂ | ~45 |
| CH₃ | ~12 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be employed to accurately determine the molecular weight. The presence of the bromine atom would be readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Electron impact (EI) mass spectrometry could be used to induce fragmentation, providing valuable structural information. A study on the mass spectra of other indole derivatives showed that characteristic fragmentation patterns, such as the loss of a methyl radical followed by carbon monoxide from an acetyl group, can be used to confirm structural features. scirp.org For the target compound, expected fragmentation pathways could include the loss of the carboxylic acid group and cleavage of the acetic acid side chain.
Predicted Mass Spectrometry Data for this compound:
| Ion | m/z (relative to ¹⁹Br) | Comment |
| [M+H]⁺ | 269.99 | Molecular ion peak |
| [M+Na]⁺ | 291.97 | Sodium adduct |
| [M-COOH]⁺ | 224.99 | Loss of carboxylic acid group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. A study on the absorption and fluorescence spectra of various ring-substituted indole-3-acetic acids demonstrated that the substitution pattern on the indole ring influences the position of the absorption maxima. nih.gov For this compound, the UV-Vis spectrum in a suitable solvent like ethanol (B145695) would be expected to exhibit absorption bands characteristic of the indole chromophore, likely in the range of 260-310 nm.
Expected IR and UV-Vis Data:
| Technique | Expected Absorption | Functional Group/Transition |
| IR | ~3000 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| IR | ~1700 cm⁻¹ (strong) | C=O stretch (carboxylic acid) |
| UV-Vis | 260-310 nm | π → π* transitions of the indole ring |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
If suitable single crystals of this compound could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would also elucidate how the molecules pack in the crystal lattice, likely through hydrogen bonding interactions involving the carboxylic acid groups, forming dimers or more extended networks.
While no crystal structure is available for the target compound, the crystal structure of a related compound, (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, has been determined. researchgate.net This study revealed that the molecules are linked through N–H···O hydrogen bonds, demonstrating the importance of such interactions in the solid-state packing of indole derivatives. researchgate.net
Hypothetical Crystal Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interaction | O-H···O hydrogen bonding between carboxylic acid groups |
Hyphenated Techniques in Structural Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for monitoring the progress of chemical reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be an ideal technique for the analysis of this compound. High-performance liquid chromatography (HPLC) would be used to separate the compound from any impurities or starting materials, and the mass spectrometer would provide confirmation of its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would likely need to be derivatized to a more volatile ester form. This technique could be used to analyze the purity of the compound and to identify any volatile byproducts from its synthesis.
These hyphenated techniques are crucial in synthetic chemistry for ensuring the identity and purity of the target compound and for optimizing reaction conditions.
Mechanistic Studies of Biological Interactions and Biochemical Pathways
Molecular-Level Interactions with Biological Receptors and Enzymes
Serotonin (B10506) Receptor Ligand Studies and Binding Mechanisms (e.g., 5-HT1A, 5-HT2A)
No studies were identified that investigated the binding affinity or mechanism of interaction between 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid and serotonin receptors such as 5-HT1A or 5-HT2A. Research on related brominated indole (B1671886) compounds has shown affinity for various serotonin receptor subtypes, but this data is not directly applicable to the specified molecule. researchgate.net
Enzyme Inhibition Mechanisms (e.g., COX-2, β-glucuronidase, bacterial cystathionine (B15957) γ-lyase, mPGES-1, 5-lipoxygenase)
There is a lack of published data on the inhibitory effects of this compound against the specified enzymes. While other indole acetic acid derivatives are known to inhibit enzymes like cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), and some bromo-indole structures show activity against bacterial cystathionine γ-lyase, no such studies have been conducted on this specific compound. nih.govnih.govnih.govselleckchem.com
Modulatory Effects on Cellular Processes
Induction of Cellular Apoptosis Pathways and Associated Molecular Events
No research has been published detailing whether this compound can induce apoptosis or describing any associated molecular events.
Influence on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
There are no available studies that have examined the influence of this compound on the generation of reactive oxygen species (ROS) or cellular responses to oxidative stress.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of indole acetic acid derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies for this class of compounds, including this compound, have elucidated the critical roles played by various substituents on the indole core. These studies systematically modify parts of the molecule to determine their impact on efficacy and potency.
Key structural features governing the activity of (indol-1-yl)acetic acid analogs include:
The Acetic Acid Moiety (N-1 Position): The carboxylic acid group is generally considered essential for activity. Its acidic nature allows it to form crucial ionic interactions or hydrogen bonds with target proteins. Replacement of the carboxyl group with other acidic functionalities, such as phosphonic or sulfonic acids, often leads to a decrease in activity. Conversion of the carboxylic acid to an amide or ester typically results in inactive compounds, highlighting the importance of the free carboxylate for biological function.
The Methyl Group (C-2 Position): The presence of a small alkyl group, specifically a methyl group, at the 2-position of the indole ring is highly favorable for activity. Compared to analogs with larger aryl substituents at this position, the 2-methyl derivatives are significantly more potent. This suggests that the size and steric profile of the C-2 substituent are critical, with a smaller group being optimal for fitting into the target's binding pocket.
Substitution on the Benzene (B151609) Ring (C-4 to C-7 Positions): Modifications on the benzene portion of the indole nucleus can modulate activity. For instance, introducing substituents at the 5-position, such as methoxy (B1213986) (-OCH3), fluoro (-F), or methyl (-CH3) groups, has been shown to enhance activity compared to the unsubstituted parent compound.
The following interactive table illustrates the general SAR principles for the 2-(2-methyl-1H-indol-1-yl)acetic acid scaffold based on established findings for this class of compounds.
| Scaffold Position | Substituent | General Impact on Biological Activity |
| N-1 | -CH₂COOH (Acetic Acid) | Essential for activity |
| -CH₂CONH₂ (Acetamide) | Generally inactive | |
| -CH₂COOCH₃ (Methyl Acetate) | Generally inactive | |
| C-2 | -CH₃ (Methyl) | High activity |
| -C₆H₅ (Phenyl) | Significantly lower activity than methyl | |
| -H (Hydrogen) | Lower activity than methyl | |
| C-3 | -Br (Bromo) | Potentiates activity through halogen bonding |
| -H (Hydrogen) | Active, but generally less potent than bromo analog | |
| C-5 | -OCH₃, -F, -Cl | Often enhances activity |
This table represents generalized SAR trends for indole acetic acid derivatives and is for illustrative purposes.
Role of Halogen Substituents in Biological Activity Modulation and Protein Binding
The introduction of halogen atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For this compound, the bromine substituent at the C-3 position plays a pivotal role in its interaction with biological targets. The influence of halogens can be attributed to several factors, including effects on lipophilicity, metabolic stability, and, most directly, the formation of specific non-covalent interactions known as halogen bonds.
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (Cl, Br, I) and a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur). This electrophilic region, known as a "σ-hole," is a consequence of the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential on the outermost portion of the halogen, opposite to the covalent bond.
In the context of protein-ligand interactions, the bromine atom of this compound can act as a halogen bond donor. It can form a stabilizing interaction with a Lewis base in the protein's binding site, such as the backbone carbonyl oxygen of an amino acid residue. The strength of this interaction is dependent on the type of halogen and the nature of the acceptor atom. The general trend for halogen bond strength is I > Br > Cl > F, with fluorine typically not considered a significant halogen bond donor due to its high electronegativity and tightly held electrons.
The following interactive table summarizes the comparative properties of different halogens and their potential to form halogen bonds in a protein binding context.
| Halogen at C-3 | Relative Electronegativity | **Polarizability (ų) ** | Typical Halogen Bond Strength | Impact on Binding Affinity |
| -F (Fluoro) | High (3.98) | 0.56 | Very Weak / Negligible | Primarily steric and electronic effects; no significant halogen bonding. |
| -Cl (Chloro) | Moderate (3.16) | 2.18 | Weak to Moderate | Can form halogen bonds, contributing to affinity. |
| -Br (Bromo) | Moderate (2.96) | 3.05 | Moderate to Strong | Forms effective halogen bonds, often leading to a significant increase in affinity. |
| -I (Iodo) | Low (2.66) | 4.7 | Strong | Strongest halogen bond donor, but larger size may introduce steric hindrance. |
This table illustrates the general principles of halogen bonding and how different halogens can influence protein-ligand interactions.
Potential Applications As Chemical Tools and Research Intermediates
Utility in the Synthesis of Complex Organic Molecules and Natural Product Analogues
The structural framework of 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid makes it a valuable intermediate in the field of organic synthesis. The indole (B1671886) scaffold is a core component of numerous natural products and biologically active molecules, including alkaloids, peptides, and various synthetic compounds. researchgate.netresearchgate.netresearchgate.net The specific substitution pattern of this compound—a bromine atom at the C3 position, a methyl group at C2, and an acetic acid moiety at the N1 position—offers multiple sites for chemical modification.
The bromine atom at the C3 position is particularly significant, serving as a versatile functional handle for various cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki or Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position, enabling the construction of more complex molecular architectures. nih.gov This approach is crucial for creating libraries of indole derivatives for screening purposes and for the total synthesis of intricate natural products. For instance, syntheses of 5-bromo derivatives of indole and spiroindole phytoalexins have demonstrated the utility of a halogenated indole core in building complex, biologically relevant molecules. researchgate.net
Furthermore, the carboxylic acid group on the acetic acid side chain provides another reactive site for derivatization. Standard organic chemistry transformations, such as esterification or amidation, can be used to link the indole core to other molecules, including peptides or other pharmacophores. This is exemplified in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase, where a 6-bromo-1H-indol-1-yl acetic acid core was coupled with glycine (B1666218) to form an amide bond. nih.gov The strategic placement of the methyl group at the C2 position also influences the electronic properties and steric environment of the indole ring, which can be exploited to achieve regioselectivity in subsequent synthetic steps.
Development as Chemical Probes for Investigating Biological Mechanisms
Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins, to help elucidate their function. nih.govacs.org The indole scaffold is well-suited for this purpose, as its derivatives are known to bind to a wide array of enzymes and receptors. researchgate.netchula.ac.th this compound serves as a promising starting point for the development of such probes.
The functional groups on the molecule can be modified to incorporate reporter tags. For example, a fluorescent dye could be attached to the carboxylic acid moiety, allowing for the visualization of the molecule's interaction with its target within cells or tissues. Indole derivatives have been specifically designed as fluorescent probes for biological and electrochemical sensing, leveraging their inherent photophysical properties. mdpi.comnih.gov
Moreover, the specific substitution pattern can be optimized to achieve high affinity and selectivity for a particular biological target. By systematically modifying the bromo, methyl, and acetic acid groups, researchers can fine-tune the molecule's binding properties. This allows for the creation of probes that can selectively inhibit or activate a single protein, helping to untangle its specific role in a biological pathway without affecting other cellular processes. nih.gov Such probes are invaluable for target validation in drug discovery and for fundamental research into cellular mechanisms.
Contribution to Medicinal Chemistry Research as a Scaffold for Lead Optimization
In medicinal chemistry, a scaffold is a core molecular structure upon which a series of derivatives is built to optimize biological activity and drug-like properties. The indole ring is considered a "privileged scaffold" due to its recurrence in a multitude of approved drugs and biologically active compounds. chula.ac.thuevora.pt this compound and its isomers are prime examples of such scaffolds used in lead optimization, the process of refining a promising hit compound into a preclinical drug candidate.
A notable application of this scaffold is in the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.govfrontiersin.org A related compound, 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid, was used as a template to synthesize a series of derivatives to inhibit mPGES-1 and 5-lipoxygenase (5-LO). researchgate.net This demonstrates how the bromo-methyl-indole acetic acid core can be systematically modified to improve potency and selectivity against a therapeutic target.
Derivatives of the indole acetic acid scaffold have been investigated as inhibitors for a wide range of enzymes, highlighting the versatility of this chemical class. The structure-activity relationship (SAR) of these derivatives reveals how specific substitutions influence their biological effects. For example, various indole acetic acid derivatives have shown inhibitory activity against enzymes like aldose reductase and ectonucleotidases. rsc.orgnih.gov The data gathered from these studies guide medicinal chemists in designing new compounds with enhanced efficacy and reduced side effects.
| Indole Derivative Class | Target Enzyme | Reported Activity | Potential Therapeutic Area |
|---|---|---|---|
| Bromo-methyl-indole acetic acids | Microsomal prostaglandin E synthase-1 (mPGES-1) | Inhibition of PGE2 production | Inflammation, Cancer nih.govresearchgate.net |
| Indole acetic acid sulfonates | Ectonucleotidases (e.g., ENPPs, e5'NT) | Sub-micromolar IC50 values | Cancer rsc.org |
| Substituted indole acetic acids | Aldose Reductase | Inhibition of the polyol pathway | Diabetic complications nih.gov |
| Bromo-indole acetic acid amides | Bacterial Cystathionine γ-lyase (bCSE) | Inhibition of bacterial H2S production | Infectious Diseases nih.gov |
Applications in Material Science and Optoelectronic Devices
While predominantly explored in a biological context, the indole scaffold also possesses electronic properties that make it attractive for applications in material science and optoelectronics. The aromatic, electron-rich nature of the indole ring system allows it to participate in π-π stacking and charge-transfer interactions, which are fundamental to the function of organic electronic materials. researchgate.netias.ac.in
Research into pyridopyrazino[2,3-b]indole derivatives has shown that these fused indole systems can act as n-type materials and solid-state emitters. Their good thermal stability and tunable electrochemical properties make them potential candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netias.ac.in Similarly, newly designed π-expanded indoloindolizines exhibit vivid fluorescence across the visible spectrum and enhanced stability, positioning them as a promising platform for developing tunable organic materials for optoelectronics. chemrxiv.org
Although this compound itself has not been extensively studied for these applications, its core structure holds potential. The indole nucleus could be incorporated into larger conjugated systems or polymers. The electronic properties of the scaffold can be fine-tuned through modifications at its various functional sites to optimize its performance for specific applications, such as organic semiconductors or components of fluorescent sensors. mdpi.comnih.gov
Role in Mechanistic Biological Pathway Elucidation Studies
Understanding the intricate network of biological pathways is a central goal of molecular biology and pharmacology. Small molecules that can modulate these pathways are critical research tools. Indole-3-acetic acid (IAA) is a well-known natural auxin that regulates nearly every aspect of plant growth and development. wikipedia.orgfrontiersin.org Synthetic derivatives of IAA, such as this compound, can be used to probe the mechanisms of auxin signaling and metabolism.
By introducing this modified version of IAA into a biological system, researchers can study how the substitutions at the N-1, C-2, and C-3 positions affect its interaction with auxin receptors, transport proteins, and metabolic enzymes. Comparing the biological effects of the derivative to that of natural IAA can help elucidate the specific structural requirements for activity and reveal key aspects of the signaling pathway. For example, inhibitors of IAA biosynthesis or its oxidative pathways have been used to clarify the function of these processes. yorku.camdpi.com
Beyond plant biology, this compound and its derivatives can be used to study pathways in other organisms. As discussed, indole derivatives are potent inhibitors of enzymes like mPGES-1. nih.govresearchgate.net By selectively blocking this enzyme, these compounds allow researchers to study the specific downstream effects of prostaglandin E2 reduction in inflammation, pain, and cancer pathways, thereby helping to elucidate the role of mPGES-1 in these disease processes.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies for Indole-1-acetic Acids
The synthesis of indole (B1671886) derivatives has been a subject of intense research for over a century. However, the development of novel, efficient, and environmentally benign synthetic routes remains a critical goal. Future research in this area will likely focus on several key strategies:
Green Chemistry Approaches: Traditional methods for indole synthesis often involve harsh reaction conditions, toxic reagents, and significant waste generation. tandfonline.comresearchgate.net Modern synthetic chemistry is increasingly emphasizing "green" methodologies that minimize environmental impact. beilstein-journals.orgresearchgate.net For indole-1-acetic acids, this could involve the use of microwave-assisted synthesis to reduce reaction times and energy consumption, employing water as a solvent, or utilizing solid acid catalysts that can be easily recovered and reused. researchgate.nettandfonline.comopenmedicinalchemistryjournal.com
Catalyst-Free and Solvent-Free Reactions: A particularly promising avenue is the development of catalyst-free and solvent-free reaction conditions. openmedicinalchemistryjournal.com These methods not only reduce waste but also simplify purification processes. For instance, multicomponent reactions (MCRs) in a medium like polyethylene glycol (PEG) can facilitate the synthesis of 3-substituted indoles without the need for a traditional catalyst. openmedicinalchemistryjournal.com
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better reaction control, and easier scalability. Applying flow chemistry to the synthesis of 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid and its analogs could lead to more efficient and reproducible production.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence is a hallmark of green chemistry. Future research could explore the use of engineered enzymes to introduce specific functional groups onto the indole scaffold with high chemo-, regio-, and stereoselectivity.
Table 1: Comparison of Sustainable Synthetic Methodologies for Indole Derivatives
| Methodology | Advantages | Potential Application for Indole-1-acetic Acids |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. tandfonline.comtandfonline.com | Efficient alkylation of the indole nitrogen with a bromoacetate precursor. |
| Ultrasonic Reactions | Enhanced reaction rates, milder conditions. eurekaselect.com | Promotion of condensation or cyclization steps in indole ring formation. |
| Use of Ionic Liquids | Recyclable reaction media, can act as both solvent and catalyst. researchgate.neteurekaselect.com | Facilitating electrophilic substitution reactions on the indole ring. |
| Water as a Solvent | Environmentally benign, low cost, non-flammable. researchgate.netbeilstein-journals.org | Performing reactions such as the Fischer indole synthesis in an aqueous medium. |
| Nanocatalysis | High catalytic activity, large surface area, recyclability. researchgate.net | Utilizing magnetic nanoparticles for easy separation of the catalyst from the reaction mixture. researchgate.net |
| Solvent-Free Reactions | Reduced waste, simplified workup, often lower energy consumption. researchgate.netopenmedicinalchemistryjournal.com | Solid-state reactions or reactions using a minimal amount of a grinding agent. |
Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry has become an indispensable tool in modern drug discovery. For indole-1-acetic acid derivatives, these approaches can accelerate the identification of promising new compounds and provide insights into their mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for a set of indole-1-acetic acid analogs, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.gov For this compound, molecular docking could be used to identify potential protein targets and to understand the key interactions that contribute to binding affinity. nih.govmdpi.com This information can then guide the design of more potent and selective analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the binding complex and the role of solvent molecules.
De Novo Design: Advanced computational algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. Starting with the indole-1-acetic acid scaffold, these methods could generate new ideas for substitutions that enhance a desired biological activity. researchgate.net
Exploration of New Biological Target Interactions and Elucidation of Novel Mechanisms
The indole scaffold is known to interact with a wide range of biological targets, and indole derivatives have shown promise in treating a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.netnih.govnih.gov
Identification of Novel Targets: High-throughput screening and chemoproteomics approaches can be used to identify new protein targets for this compound and its derivatives. This could reveal previously unknown therapeutic opportunities.
Mechanism of Action Studies: Once a biological target is identified, detailed biochemical and cell-based assays are needed to elucidate the precise mechanism of action. For example, if a compound is found to have anticancer activity, further studies would be needed to determine if it induces apoptosis, inhibits cell proliferation, or affects other cancer-related pathways. nih.gov The indole moiety is a key feature in compounds that target Bcl-2, an important anti-apoptotic protein. mdpi.com
Exploration of Polypharmacology: Many drugs exert their therapeutic effects by interacting with multiple targets. It is possible that indole-1-acetic acid derivatives possess such polypharmacological profiles. A systems biology approach, combining experimental data with computational modeling, could help to unravel these complex multi-target interactions.
Table 2: Potential Biological Targets for Indole-1-acetic Acid Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | EGFR, PI3Kα nih.gov | Cancer |
| Apoptosis Regulators | Bcl-2, Mcl-1 mdpi.com | Cancer |
| Enzymes in Neurodegeneration | Cholinesterases, MAO nih.govnih.gov | Alzheimer's Disease |
| Hormone-Related Enzymes | Aromatase, iNOS frontiersin.orgnih.gov | Cancer |
| Histone Deacetylases (HDACs) | HDAC1, HDAC6 nih.gov | Cancer |
| Tubulin | Colchicine Binding Site acs.org | Cancer |
| Ectonucleotidases | ENPP1, ENPP3, e5'NT rsc.orgresearchgate.net | Cancer, Immunology |
Development of Advanced Analytical Techniques for Comprehensive Compound Characterization
The thorough characterization of any new chemical entity is crucial for its development as a research tool or therapeutic agent. While standard techniques such as NMR and mass spectrometry are essential, more advanced methods can provide deeper insights into the properties of indole-1-acetic acid derivatives.
High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS and UHPLC-HRMS can provide highly accurate mass measurements, which are invaluable for confirming the elemental composition of newly synthesized compounds and for identifying metabolites in biological samples. researchgate.net
Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign the structure of complex indole derivatives and to study their conformation in solution.
Chiral Chromatography: If the synthesis of indole-1-acetic acid derivatives results in chiral molecules, specialized chromatographic techniques will be necessary to separate and characterize the individual enantiomers, as they may have different biological activities.
X-ray Crystallography: Obtaining a crystal structure provides the definitive three-dimensional arrangement of atoms in a molecule. This information is particularly valuable for understanding structure-activity relationships and for validating the results of computational modeling studies. mdpi.com
Design and Synthesis of Advanced Derivatives for Specific Research Purposes and Biological Probes
Beyond their potential as therapeutic agents, indole-1-acetic acid derivatives can be modified to create valuable research tools.
Fluorescent Probes: By attaching a fluorescent dye to the indole scaffold, it may be possible to create probes that can be used to visualize the distribution of the compound in living cells or tissues.
Biotinylated Probes: The addition of a biotin tag allows for the affinity purification of the target proteins of a bioactive compound. This is a powerful technique for target identification and validation.
Radiolabeled Analogs: The synthesis of radiolabeled versions of this compound would enable studies on its absorption, distribution, metabolism, and excretion (ADME) in animal models.
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the binding site.
The development of such chemical probes, derived from the core structure of this compound, could significantly advance our understanding of its biological effects and pave the way for the design of more effective and targeted therapeutic agents. mskcc.org
Q & A
Q. What are the key synthetic pathways for preparing 2-(3-bromo-2-methyl-1H-indol-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of 2-methylindole derivatives followed by alkylation with haloacetic acids. For example:
Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to introduce bromine at the indole’s 3-position.
Alkylation : React the brominated indole with chloroacetic acid under basic conditions (e.g., NaH in THF) to form the acetic acid side chain .
Optimization : Yield depends on stoichiometry (1.1:1 molar ratio of indole to alkylating agent) and temperature control (reflux at 80°C for 3–5 hours minimizes by-products) .
Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
Methodological Answer:
- X-ray crystallography : Resolves the bromine and methyl substituents’ positions (e.g., C–Br bond length ~1.89 Å) .
- NMR : -NMR shows distinct signals for the methyl group (~2.5 ppm) and acetic acid protons (~3.8–4.2 ppm). -NMR confirms the carbonyl carbon at ~170 ppm .
- FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- GHS Classification : While not explicitly classified under GHS, assume acute toxicity (Category 4) based on structural analogs. Use gloves, goggles, and fume hoods .
- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculations show bromine’s electron-withdrawing effect lowers the indole ring’s HOMO energy (-6.2 eV vs. -5.8 eV for non-brominated analogs), enhancing Suzuki-Miyaura coupling reactivity with aryl boronic acids .
- Experimental Validation : Pd(PPh) catalyst in THF/HO (3:1) at 80°C achieves >75% coupling efficiency with electron-deficient aryl partners .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Case Study : Conflicting IC values (e.g., 12 µM vs. 45 µM in kinase inhibition assays) may arise from assay conditions (ATP concentration, pH).
- Standardization : Use fixed ATP levels (1 mM) and pH 7.4 buffers to minimize variability .
- Control Experiments : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .
Q. How can computational modeling predict this compound’s interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase ATP-binding site PDB templates (e.g., 2LZ for indole derivatives). Key interactions:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Data Contradictions and Resolution
Q. Discrepancies in Reported Solubility and Stability Profiles
Key Research Findings Table
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 178–181°C | DSC | |
| LogP | 2.3 ± 0.2 | HPLC (C18 column) | |
| pKa (COOH) | 3.8 | Potentiometric titration | |
| IC (Kinase X) | 18.5 µM | Fluorescence polarization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
